molecular formula C8H5ClF3NO3 B8806852 2-Amino-3-chloro-5-(trifluoromethoxy)benzoic acid

2-Amino-3-chloro-5-(trifluoromethoxy)benzoic acid

Cat. No.: B8806852
M. Wt: 255.58 g/mol
InChI Key: NRMJHCLZNKONEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-chloro-5-(trifluoromethoxy)benzoic acid is a useful research compound. Its molecular formula is C8H5ClF3NO3 and its molecular weight is 255.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H5ClF3NO3

Molecular Weight

255.58 g/mol

IUPAC Name

2-amino-3-chloro-5-(trifluoromethoxy)benzoic acid

InChI

InChI=1S/C8H5ClF3NO3/c9-5-2-3(16-8(10,11)12)1-4(6(5)13)7(14)15/h1-2H,13H2,(H,14,15)

InChI Key

NRMJHCLZNKONEO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)N)Cl)OC(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 2-amino-5-trifluoromethoxybenzoic acid (49.0 g, 0.22 mol; see step (ii) above) in HOAc (1200 mL) was slowly added sulfuryl chloride (41.8 g, 0.31 mol). Gas evolution was observed. The resulting heterogeneous mixture was stirred at room temperature for 1 h. Additional HOAc (300 mL) was added to aid stirring, followed by sulfuryl chloride in 5 mL portions until the starting material was consumed based on TLC analysis. The reaction was concentrated in vacuo to give solids that were flushed on a rotary evaporator with EtOAc (2×) followed by Et2O (1×) to remove the HOAc. The resulting solids were further dried to give the HCl salt of the crude sub-title compound (60.5 g, 94%), which was used in the next step without further purification.
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1200 mL
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300 mL
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